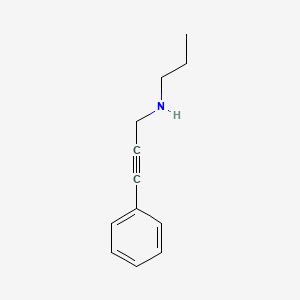

3-phenyl-N-propylprop-2-yn-1-amine

Beschreibung

Chemical Classification and Distinctive Structural Features of 3-phenyl-N-propylprop-2-yn-1-amine

This compound is classified as a secondary amine and more specifically as an N-alkylated propargylamine (B41283). Its structure is characterized by three key components: a terminal phenyl group (C₆H₅), a central propargyl group containing a carbon-carbon triple bond (C≡C-CH₂), and a propyl group (CH₂CH₂CH₃) attached to the nitrogen atom of the amine.

The distinctive features of this molecule are the rigidity conferred by the alkyne and phenyl groups, combined with the flexibility of the N-propyl chain. The presence of the propargylamine moiety is particularly notable, as this functional group is a known pharmacophore in various biologically active compounds. The combination of aromatic and aliphatic features results in a molecule with specific physicochemical properties that are a subject of academic study.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 889949-70-6 |

| Molecular Formula | C₁₂H₁₅N |

| InChI Key | YWJIRTMAFSRUID-UHFFFAOYSA-N |

| Physical Form | Liquid |

Significance of Propargylamines and N-Alkylamines as Chemical Scaffolds

Propargylamines are recognized as highly important structural motifs in the field of medicinal chemistry and drug discovery. sigmaaldrich.com Their utility stems from their ability to act as versatile building blocks in the synthesis of more complex molecules, including a wide range of nitrogen-containing heterocycles. nih.gov The propargylamine moiety is a key component in several well-established enzyme inhibitors, highlighting its significance as a pharmacophore.

N-Alkylamines, as a broader class, are fundamental to the structure of numerous natural products and pharmaceutical agents. The alkyl substituent on the nitrogen atom can significantly influence the compound's lipophilicity, basicity, and steric profile, which in turn can modulate its biological activity and pharmacokinetic properties. The development of methods for the late-stage functionalization of N-alkylamines is an active area of research, aimed at modifying bioactive molecules to fine-tune their properties.

Scope and Academic Research Objectives Pertaining to this compound

While extensive research on this compound is not widely published, the academic interest in this compound can be inferred from the broader context of its chemical class. The primary research objectives concerning this and related molecules typically fall into two main categories: synthetic methodology and biological evaluation.

Synthetic Exploration: A key objective is the development of efficient and selective synthetic routes to produce N-alkylated propargylamines. This includes the exploration of multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), which offers a direct and atom-economical approach to this class of compounds. Research in this area aims to broaden the scope of accessible derivatives for further study.

Biological and Medicinal Chemistry Research: Based on the established activities of related propargylamines, a significant research objective is the investigation of the biological properties of this compound. A primary area of interest is its potential as an enzyme inhibitor. The parent compound, 3-phenylpropargylamine, is known to be an inhibitor of dopamine (B1211576) β-hydroxylase. sigmaaldrich.com Furthermore, the propargylamine scaffold is a well-known irreversible inhibitor of monoamine oxidases (MAO), particularly MAO-B. Therefore, a logical line of inquiry for academic research would be to assess the inhibitory activity of this compound against these and other related enzymes. The N-propyl group would be expected to modulate the potency and selectivity of inhibition compared to the primary amine parent compound.

The research findings on this specific molecule are not extensively detailed in peer-reviewed literature, suggesting it may be a novel compound for which biological data is not yet publicly available or it may be used as an intermediate in the synthesis of more complex molecules. Its commercial availability from chemical suppliers indicates its utility in research and development. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenyl-N-propylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-5,7-8,13H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJIRTMAFSRUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405908 | |

| Record name | 3-phenyl-N-propylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889949-70-6 | |

| Record name | 3-phenyl-N-propylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Phenyl-2-propyn-1-yl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenyl N Propylprop 2 Yn 1 Amine and Its Analogs

Formation of the N-Propyl-Alkyne Amine Linkage

The construction of the N-propyl-alkyne amine linkage is a important step in the synthesis of the target molecule. This can be achieved through various reactions that directly connect the propylamino group to the phenylpropargyl backbone.

Reductive Amination Strategies for 3-phenyl-N-propylprop-2-yn-1-amine Synthesis

Reductive amination is a versatile method for forming amines from carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing this compound, this strategy involves the reaction of 3-phenylprop-2-yn-1-al with propylamine (B44156). The reaction proceeds through the initial formation of an imine intermediate, which is then reduced to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being common choices due to their selectivity. masterorganicchemistry.com

The general reductive amination process can be summarized as follows:

Reaction of 3-phenylprop-2-yn-1-al with propylamine to form an unstable iminium ion.

In-situ reduction of the iminium ion to yield this compound.

Recent advancements have explored the use of biocatalysts, such as reductive aminases (RedAms), for the reductive amination of various aldehydes and ketones. researchgate.net For instance, the reductive amination of 5-(hydroxymethyl)furfural (HMF) with propylamine has been successfully demonstrated using an engineered reductive aminase from Aspergillus oryzae (AspRedAm). researchgate.net This biocatalytic approach offers a green alternative to traditional chemical methods, operating under milder conditions. researchgate.net

| Carbonyl Substrate | Amine | Reducing Agent/Catalyst | Product | Reference |

| 3-Phenylprop-2-yn-1-al | Propylamine | Sodium Borohydride | This compound | masterorganicchemistry.com |

| Aldehydes/Ketones | Primary/Secondary Amines | α-picoline-borane | N-Alkylamines | organic-chemistry.org |

| 5-(Hydroxymethyl)furfural | Propylamine | AspRedAm (reductive aminase) | N-propyl-furfurylamine | researchgate.net |

| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composites/H₂ | N-butyl-p-methoxybenzylamine | mdpi.com |

Nucleophilic Substitution Reactions Involving Propargyl Moieties

Nucleophilic substitution provides a direct route to this compound by reacting a suitable propargyl electrophile with propylamine. A common approach involves the use of a 3-phenylprop-2-yn-1-yl halide, such as the bromide or chloride, which can readily undergo substitution by the nucleophilic amine.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents often being favored.

An alternative to propargyl halides is the use of propargyl acetates. These substrates can also undergo nucleophilic substitution with amines, often catalyzed by transition metals, to afford the corresponding propargylamines. organic-chemistry.org

Strategies for Carbon-Nitrogen Bond Formation in Propargylamines

The formation of the carbon-nitrogen bond is the defining step in the synthesis of propargylamines. Several advanced catalytic methods have been developed to achieve this transformation with high efficiency and selectivity.

Catalytic Hydrogen Borrowing Reactions for Amine Synthesis

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful and atom-economical strategy for the synthesis of amines. csic.esmdpi.com This process involves the temporary oxidation of an alcohol to an aldehyde or ketone by a transition metal catalyst, which then reacts with an amine to form an imine. mdpi.comacs.org The same catalyst, which had "borrowed" the hydrogen, then reduces the imine to the final amine product. acs.org

For the synthesis of N-propylpropargylamines, this would involve the reaction of a propargyl alcohol with propylamine. A ruthenium-based catalyst, such as [Ru(p-cymene)Cl2]2, often in combination with a phosphine (B1218219) ligand like DPEPhos, has been shown to be effective for the amination of primary alcohols. scripps.edursc.org This method is advantageous as it starts from readily available alcohols and produces water as the only byproduct. mdpi.comacs.org The versatility of this approach has been demonstrated in the synthesis of various pharmaceutical agents. rsc.org

| Catalyst System | Alcohol Substrate | Amine Substrate | Product Type | Reference |

| [Ru(p-cymene)Cl₂]₂/DPEPhos | Primary Alcohols | Alkyl/Aryl Amines | Secondary/Tertiary Amines | scripps.edursc.org |

| [Cp*IrCl₂]₂ | Primary Alcohols | Ammonia/Ammonium (B1175870) Salts | Primary/Secondary/Tertiary Amines | scripps.edu |

| [RuHCl(A-iPr-PNP)(CO)] | Primary Alcohols | Ammonia | Primary Amines | scripps.edu |

| Supported Nickel Catalyst | Alcohols | Anilines | N-Alkylated Anilines | nih.gov |

Mannich-Type Reactions Leading to Propargylic Amine Structures

The Mannich reaction is a three-component condensation reaction that provides a direct route to β-amino carbonyl compounds, known as Mannich bases. wikipedia.orgbyjus.com In the context of propargylamine (B41283) synthesis, a variation known as the A³ coupling (aldehyde-alkyne-amine) is particularly relevant. researchgate.netnih.gov This reaction involves the coupling of an aldehyde, a terminal alkyne, and an amine to directly form a propargylamine. phytojournal.com

To synthesize this compound via a Mannich-type reaction, one could react phenylacetylene (B144264), formaldehyde, and propylamine. This reaction is typically catalyzed by a transition metal, with copper and silver salts being common choices. organic-chemistry.orgresearchgate.net The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the metal acetylide generated from the terminal alkyne. phytojournal.com Metal-free versions of the A³ coupling have also been developed. nih.gov

This multicomponent approach is highly atom-economical and allows for the rapid assembly of complex propargylamine structures from simple starting materials. phytojournal.com

Advanced Coupling and Stereo-controlled Synthesis

Modern synthetic organic chemistry has seen the development of advanced coupling reactions that offer greater efficiency and control over the synthesis of complex molecules. For propargylamines, these methods often involve the direct C-H activation of alkynes. phytojournal.com

Furthermore, the development of stereocontrolled methods for the synthesis of chiral propargylamines is an area of significant interest. nih.govresearchgate.net Enantioselective A³ coupling reactions have been achieved using chiral ligands in conjunction with metal catalysts. For instance, copper(I) bromide in the presence of a chiral quinap ligand has been used for the asymmetric synthesis of propargylamines. organic-chemistry.org Similarly, gold(III) salen complexes have been employed with chiral prolinol derivatives as the amine component to achieve excellent diastereoselectivities. organic-chemistry.org

Another approach involves the direct conversion of N-alkylamines to N-propargylamines through C-H activation promoted by a combination of a Lewis acid, such as B(C₆F₅)₃, and an organocopper catalyst. nih.gov This method allows for the late-stage functionalization of complex molecules and can be performed enantioselectively. nih.gov

Transition-Metal Catalyzed Coupling Reactions for Alkyne Functionalization

Transition-metal catalysis is a cornerstone in the synthesis of functionalized alkynes, offering efficient and selective methods for carbon-carbon and carbon-heteroatom bond formation. mdpi.com These reactions are pivotal for creating the core structure of this compound and its derivatives.

One of the most powerful tools in this domain is the three-component coupling reaction of an aldehyde, an alkyne, and an amine, often referred to as the A³ coupling reaction. mdpi.com This method allows for the direct synthesis of propargylamines in an atom-economical fashion. mdpi.com Various transition metals, including copper, silver, and gold, have been shown to effectively catalyze this transformation. mdpi.commdpi.com For instance, copper salts like CuCl and CuBr are frequently employed, often under mild conditions, to yield propargylamines in good to excellent yields. mdpi.com The reaction mechanism typically involves the formation of a metal acetylide, which then reacts with an iminium ion generated in situ from the aldehyde and amine. mdpi.com

Beyond the A³ coupling, other transition-metal-catalyzed reactions are crucial for modifying the alkyne terminus. Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, provides a direct route to aryl-substituted alkynes. mdpi.com This method could be envisioned for the synthesis of analogs where the phenyl group is further functionalized. Nickel-catalyzed multicomponent reactions have also emerged as a powerful strategy. For example, a nickel-catalyzed three-component carboamination has been developed for the synthesis of tetrasubstituted enamines from internal alkynes, organoboronic acids, and anthranils. acs.org Such strategies highlight the versatility of transition metals in constructing complex amine-containing molecules from simple alkyne precursors. researchgate.net

Mechanochemical approaches, which involve reactions conducted by grinding solid reactants together, often in the absence of a solvent, are gaining attention as a green chemistry alternative. mdpi.com These methods, when combined with transition-metal catalysis, can lead to shorter reaction times, higher yields, and improved selectivity for reactions such as Sonogashira couplings and C-H alkynylations. mdpi.com

| Catalyst System | Reaction Type | Key Features | Reference |

| Copper (e.g., CuCl, CuBr) | A³ Coupling (Aldehyde-Alkyne-Amine) | Atom-economical, direct synthesis of propargylamines. | mdpi.com |

| Silver (N-heterocyclic carbene) | A³ Coupling | Catalyzes the three-component reaction to form propargylamines. | mdpi.com |

| Palladium/Copper | Sonogashira Coupling | Cross-coupling of terminal alkynes with aryl/vinyl halides. | mdpi.com |

| Nickel | Three-Component Carboamination | Regio- and stereoselective synthesis of complex enamines. | acs.org |

| Rhodium, Ruthenium | Alkyne Dimerization/Cycloaddition | Formation of enynes and various heterocyclic structures. | mdpi.comnih.gov |

Development of Homochiral Unsaturated Amine Methodologies for Analogs

The synthesis of chiral amines is of paramount importance due to their prevalence in pharmaceuticals and biologically active compounds. researchgate.net For analogs of this compound, controlling the stereochemistry at the carbon atom bearing the amino group is a significant synthetic challenge.

Asymmetric reductive amination stands out as a versatile method for producing chiral amines. researchgate.net This process involves the condensation of a ketone or aldehyde with an amine to form a prochiral imine, which is then asymmetrically reduced to the chiral amine using a chiral catalyst or reagent. researchgate.net Biocatalysis, employing enzymes such as imine reductases (IREDs) and reductive aminases (RedAms), has become a powerful tool for this transformation. researchgate.netnih.gov These enzymes can achieve very high levels of enantioselectivity and can be used in cascade reactions to synthesize amines with multiple stereocenters from α,β-unsaturated ketones. nih.gov

Another approach involves the conjugate addition of amines to α,β-unsaturated systems. For instance, the diastereoselective conjugate addition of homochiral secondary amines to α,β-unsaturated esters can produce tertiary amines with two stereogenic centers adjacent to the nitrogen atom. rsc.org Furthermore, aminocatalysis, which utilizes small chiral organic molecules as catalysts, can activate α,β-unsaturated carbonyls towards nucleophilic attack. researchgate.net By forming chiral enamines or iminium ions, these catalysts can direct the stereochemical outcome of the reaction. researchgate.net

Iridium-catalyzed hydroamination of alkenes represents another advanced methodology. This technique can provide direct access to enantioenriched 1,2-diamines from readily available materials with high atom economy and excellent enantioselectivity. researchgate.net

| Methodology | Key Principle | Typical Application | Reference |

| Asymmetric Reductive Amination | Asymmetric reduction of a prochiral imine. | Synthesis of a wide range of primary, secondary, and tertiary chiral amines. | researchgate.net |

| Biocatalysis (IREDs/RedAms) | Enzymatic reduction of imines. | Highly enantioselective synthesis of amines, including those with multiple stereocenters. | nih.gov |

| Diastereoselective Conjugate Addition | Addition of a chiral amine to an unsaturated ester. | Creation of tertiary amines with two adjacent stereocenters. | rsc.org |

| Aminocatalysis | Formation of chiral enamine or iminium ion intermediates. | Stereocontrolled functionalization of carbonyl compounds. | researchgate.net |

| Iridium-Catalyzed Hydroamination | Enantioselective addition of an amine to an alkene. | Synthesis of enantioenriched diamines. | researchgate.net |

Synthesis from Phenyl-Substituted Propargyl Precursors

The direct modification of readily available phenyl-substituted propargyl precursors is a common and practical strategy for synthesizing this compound and its analogs. Key starting materials include phenylpropargyl alcohol and phenylpropargyl bromide.

A widely used method involves the nucleophilic substitution of the hydroxyl group in propargyl alcohols. mdpi.com While challenging in aryl-propargyl alcohols due to the poor leaving group nature of the hydroxyl group, this transformation can be facilitated by catalysts such as tin(II) chloride (SnCl₂) or scandium(III) triflate (Sc(OTf)₃). mdpi.com These catalysts activate the alcohol, allowing for its displacement by an amine, such as propylamine, to form the desired N-substituted propargylamine.

Alternatively, propargyl halides, like propargyl bromide, are excellent electrophiles for N-alkylation reactions. The reaction of phenylpropargyl bromide with propylamine would directly yield this compound. This approach is straightforward and often proceeds under basic conditions to neutralize the hydrogen bromide formed during the reaction. Zinc-mediated propargylation of imines derived from isatins with propargyl bromide has also been demonstrated as an effective method for creating 3-propargylated 3-aminooxindoles, showcasing the utility of this precursor. mdpi.com

Another versatile route starts with propargylamine itself, which can be synthesized from propargyl alcohol. mdpi.com Propargylamine can then undergo condensation with an appropriate aldehyde to form an imine, which is subsequently reduced to the secondary amine. For example, reaction with propanal followed by reduction with a reducing agent like sodium borohydride would furnish the target compound. mdpi.com

| Precursor | Reagent(s) | Reaction Type | Product | Reference |

| Phenylpropargyl Alcohol | Propylamine, Sc(OTf)₃ or SnCl₂ | Catalytic Nucleophilic Substitution | This compound | mdpi.com |

| Phenylpropargyl Bromide | Propylamine, Base | N-Alkylation | This compound | mdpi.com |

| Propargylamine | 1. Propanal; 2. Sodium Borohydride | Reductive Amination | This compound | mdpi.com |

| Isatin-derived Imines | Phenylpropargyl Bromide, Zinc | Zinc-mediated Propargylation | 3-propargylated 3-aminooxindoles | mdpi.com |

Reactivity and Mechanistic Investigations of 3 Phenyl N Propylprop 2 Yn 1 Amine

Reactivity Profiles of the Amine Functionality

The secondary amine group in 3-phenyl-N-propylprop-2-yn-1-amine is a key determinant of its chemical character, bestowing upon it nucleophilic and basic properties. The presence of an electron-donating propyl group enhances the electron density on the nitrogen atom, making it more nucleophilic than its primary amine counterpart, 3-phenylprop-2-yn-1-amine.

Nucleophilic Character and Salt Formation Equilibria

As a secondary amine, this compound readily exhibits nucleophilic behavior. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, initiating a variety of chemical transformations. This inherent basicity also allows it to react with acids to form the corresponding ammonium (B1175870) salts. For instance, in the presence of a strong acid like hydrochloric acid (HCl), it will be protonated to yield 3-phenyl-N-propylprop-2-yn-1-ammonium chloride. This equilibrium is shifted far to the side of the salt.

Table 1: General Reaction of Salt Formation

| Reactant | Reagent | Product |

| This compound | HCl | 3-phenyl-N-propylprop-2-yn-1-ammonium chloride |

This salt formation is a reversible process; treatment of the ammonium salt with a strong base will regenerate the free amine.

Acylation Reactions and Amide Derivatives

The nucleophilic nitrogen of this compound can react with acylating agents, such as acyl chlorides or acid anhydrides, to form N-substituted amide derivatives. This reaction is a common method for the synthesis of amides. For example, the reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-(3-phenylprop-2-yn-1-yl)-N-propylacetamide. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Table 2: Representative Acylation Reaction

| Amine | Acylating Agent | Product |

| This compound | Acetyl chloride | N-(3-phenylprop-2-yn-1-yl)-N-propylacetamide |

Reactions with Nitrous Acid and Subsequent Transformations

The reaction of secondary amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, is a well-established chemical test. Secondary amines, such as this compound, are expected to react with nitrous acid to form N-nitrosamines. This reaction proceeds via the electrophilic attack of the nitrosonium ion (NO⁺) on the amine nitrogen, followed by deprotonation. The resulting N-nitrosamines are often observed as yellow oils.

It is important to note that N-nitrosamines are a class of compounds that are potent carcinogens, and thus their synthesis and handling require stringent safety precautions.

Imine Formation and Subsequent Reductions

Imine formation typically involves the reaction of a primary amine with an aldehyde or a ketone. Secondary amines, like this compound, cannot form stable imines in the same manner because they lack a second hydrogen atom on the nitrogen necessary for the final dehydration step to form the C=N double bond. Instead, the reaction of a secondary amine with an aldehyde or ketone under acidic conditions typically leads to the formation of an enamine, if an alpha-proton is available on the carbonyl compound, or an iminium salt.

Given the structure of this compound, its reaction with an aldehyde or ketone would not lead to a traditional imine.

Reactivity of the Internal Alkyne Moiety

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles. The presence of the phenyl group conjugated with the alkyne influences its reactivity.

Electrophilic Addition Reactions to the Triple Bond

The internal alkyne can undergo electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) would proceed via a mechanism involving the formation of a vinylic carbocation intermediate. The regioselectivity of this addition would be influenced by the electronic effects of the phenyl and the aminomethylpropyl substituents. The initial addition of a proton would likely occur at the carbon atom further from the electron-withdrawing phenyl group, leading to a more stabilized carbocation. The subsequent attack of the halide ion would then complete the addition. Depending on the reaction conditions, a second addition of HX can occur, leading to a dihaloalkane.

Other electrophilic additions, such as hydration (in the presence of a mercury catalyst) or halogenation, are also characteristic reactions of alkynes. The specific outcomes of these reactions for this compound would depend on the specific reagents and conditions employed.

Cycloaddition Reactions (e.g., Potential for Click Chemistry)

The terminal alkyne functionality in this compound makes it a prime candidate for cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgyoutube.com This reaction allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring system under mild conditions. organic-chemistry.org The propargyl group can be readily incorporated into molecules to enable their subsequent conjugation with azide-functionalized partners. iris-biotech.de

While direct studies on this compound are not prevalent, research on analogous N-propargyl compounds demonstrates their successful application in CuAAC reactions. For instance, N-propargyl 1,5-dideoxy-1,5-imino-D-gulitol and N-propargyl 1,6-dideoxy-1,6-imino-D-mannitol have been effectively used in click chemistry with azide-substituted glucose building blocks to synthesize iminosugar pseudo-disaccharides. nih.gov This highlights the general utility of the N-propargyl motif in such transformations.

The general scheme for the potential CuAAC reaction of this compound with an organic azide (B81097) is depicted below:

Scheme 1: Potential CuAAC Reaction of this compound

Where Ph is a phenyl group, Pr is a propyl group, and R is an organic substituent.

The resulting triazole products would incorporate the phenylpropylamine moiety, potentially leading to compounds with interesting biological or material properties. The reliability and orthogonality of click chemistry make it a powerful tool for the derivatization of this compound. acs.org

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira-type transformations)

The terminal alkyne of this compound is also amenable to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.org

Research on related N-propargylamino acids has demonstrated the feasibility of Sonogashira-type reactions in aqueous media, showcasing the potential for derivatizing the alkyne terminus with a variety of (hetero)aryl halides. Furthermore, a chemoenzymatic one-pot sequence involving the aminolysis of a methyl ester with propargylamine (B41283) followed by a Sonogashira coupling has been developed to produce (hetero)arylated propargyl amides. rsc.org This underscores the compatibility of the propargylamine functionality with palladium-catalyzed coupling conditions.

A hypothetical Sonogashira coupling of this compound with an aryl halide is shown below:

Scheme 2: Potential Sonogashira Coupling of this compound

Where Ph is a phenyl group, Pr is a propyl group, Ar is an aryl group, X is a halide, and Ar' represents the newly formed diarylacetylene moiety attached to the propargylamine backbone.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be crucial for optimizing the yield and selectivity of the desired product. researchgate.net The amine functionality within this compound could also play a role in the reaction, potentially acting as an internal base or ligand.

Intramolecular Cyclization and Rearrangement Pathways

The presence of both a nucleophilic secondary amine and an electrophilic alkyne within the same molecule opens up possibilities for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. The specific reaction pathway and resulting product would be highly dependent on the reaction conditions, such as the choice of catalyst (metal or base) and solvent.

Studies on structurally similar N-alkyl, N-propargylic β-enaminones have shown that they can undergo a base-mediated intramolecular cyclization to form polysubstituted pyrroles in a mild and efficient manner. rsc.org This suggests that under basic conditions, the amine nitrogen of this compound could potentially attack the alkyne, although the lack of an activating group on the methylene (B1212753) adjacent to the nitrogen in the target compound makes this less straightforward.

Furthermore, intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates has been investigated, leading to various products depending on the reaction conditions. rsc.org These transformations often proceed through the formation of an allenic intermediate followed by an intramolecular reaction.

A potential, albeit speculative, intramolecular cyclization pathway for this compound could be initiated by a metal catalyst or a strong base, leading to the formation of a five or six-membered ring system.

Elucidation of Reaction Mechanisms for Key Transformations

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the reactivity of this compound.

For cycloaddition reactions like the CuAAC, the mechanism is well-established and proceeds through a catalytic cycle involving the formation of a copper(I) acetylide intermediate, which then reacts with the azide. organic-chemistry.org

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The mechanisms of intramolecular cyclization would be more varied. For a base-promoted cyclization, the mechanism would likely involve the deprotonation of the amine followed by nucleophilic attack on the alkyne. For metal-catalyzed cyclizations, the mechanism could involve the formation of a metal-π-alkyne complex, which then undergoes intramolecular nucleophilic attack by the amine. Detailed mechanistic studies, often employing techniques like kinetic analysis and computational modeling, would be necessary to fully understand the specific pathways for this compound.

Computational and Theoretical Chemistry Studies on 3 Phenyl N Propylprop 2 Yn 1 Amine

Quantum Chemical Investigations and Electronic Structure

Quantum chemical investigations are fundamental to predicting the behavior of a molecule at the atomic level. These studies use the principles of quantum mechanics to model the electronic structure, providing insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of a molecule. The primary application in this context is geometry optimization, a process that calculates the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional shape.

For 3-phenyl-N-propylprop-2-yn-1-amine, the process would involve modeling the molecule and systematically adjusting its bond lengths, bond angles, and dihedral angles to find the global energy minimum. This is particularly important for this molecule due to the rotational freedom of the N-propyl group and the phenyl group relative to the rigid propargyl core. The conformational analysis would identify different stable conformers (isomers that can be interconverted by rotation around single bonds) and their relative energy levels, revealing which spatial arrangement is most likely to exist. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions.

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. Regions with high LUMO density are prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. For this compound, the analysis would map the distribution of these orbitals across the phenyl ring, the alkyne bond, and the amine group, identifying the primary sites for electron donation and acceptance.

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.

Red/Yellow: Regions of negative electrostatic potential, rich in electrons, typically associated with lone pairs on electronegative atoms (like the nitrogen in the amine group). These areas are susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, which are electron-poor. These are often found around hydrogen atoms bonded to electronegative atoms and are sites for nucleophilic attack.

Green: Neutral or non-polar regions, such as the phenyl ring's carbon backbone.

For this compound, an MEP map would visually pinpoint the electron-rich nitrogen atom as a primary site for interaction with electrophiles and highlight the character of the acetylenic and phenyl protons.

Molecular Descriptors and Reactivity Indices

From the energies of the Frontier Molecular Orbitals, several global reactivity descriptors can be calculated. These quantum chemical parameters provide quantitative measures of a molecule's stability and reactivity.

These descriptors are derived from HOMO and LUMO energies through Koopmans' theorem, which provides an approximation of their values.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO . A lower ionization potential indicates a greater ability to act as an electron donor.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO . A higher electron affinity suggests a greater capacity to act as an electron acceptor.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap and are less reactive. It is calculated as η = (I - A) / 2 .

Chemical Softness (S): The reciprocal of hardness (S = 1/η ). Soft molecules have a small HOMO-LUMO gap and are more reactive.

The table below defines these key parameters. While specific calculated values for this compound are not available in published literature, these are the metrics that would be determined from a DFT analysis.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |

Building upon the fundamental descriptors, further indices can be calculated to predict chemical behavior.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ) and is defined as χ = (I + A) / 2 .

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge from the environment. It quantifies the molecule's propensity to act as an electrophile. It is calculated using the formula ω = μ² / (2η) = χ² / (2η) .

These indices provide a comprehensive theoretical profile of the molecule's reactivity. A complete computational study would yield precise values for this compound, allowing for comparisons with related compounds and predictions of its behavior in chemical reactions.

The table below outlines these reactivity indices.

| Parameter | Formula | Description |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the overall ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the molecule's character as an electron acceptor (electrophile). |

Prediction of Spectroscopic Properties (Theoretical Basis)

Theoretical calculations are a fundamental aspect of modern chemistry, providing insights into molecular structure and properties that can be difficult or impossible to obtain through experimental means alone. For a given molecule, computational methods can predict its spectroscopic signatures, such as vibrational frequencies and nuclear magnetic resonance chemical shifts. This predictive power is invaluable for identifying new compounds and for interpreting experimental spectra. However, for this compound, specific published data from these theoretical methods are not available.

Theoretical Vibrational Frequencies (FT-IR)

Computational chemistry methods, such as Density Functional Theory (DFT), are commonly used to calculate the vibrational frequencies of molecules. These theoretical frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds within the molecule. When plotted, these frequencies generate a theoretical infrared (IR) spectrum. Comparing a theoretical spectrum to an experimental Fourier Transform Infrared (FT-IR) spectrum can aid in the assignment of spectral bands to specific molecular motions.

No published studies containing the theoretical vibrational frequencies for this compound could be located.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) method are employed to calculate the magnetic shielding of atomic nuclei within a molecule. These shielding values are then converted into chemical shifts that can be directly compared with experimental ¹H and ¹³C NMR spectra. This comparison is crucial for confirming molecular structures and for assigning signals in complex spectra.

Specific theoretical NMR chemical shift data for this compound are not available in the current scientific literature.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis for related structures)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (a normalized contact distance), shape index, and curvedness onto the molecular surface, researchers can identify and characterize different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. This analysis provides a detailed picture of how molecules pack together in the solid state.

A Hirshfeld surface analysis for this compound has not been reported in published research.

Advanced Analytical Characterization in Chemical Research for 3 Phenyl N Propylprop 2 Yn 1 Amine

Spectroscopic Methods for Structural Elucidation (Theoretical Aspects and Interpretation)

Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with matter, these methods provide detailed information about the atomic and molecular composition, connectivity, and environment within a substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-phenyl-N-propylprop-2-yn-1-amine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Based on the analysis of structurally similar compounds, the anticipated chemical shifts (δ) are outlined in the table below. The phenyl group protons would typically appear as a multiplet in the aromatic region (7.2-7.5 ppm). The protons of the propyl group would show characteristic signals for the CH₂, CH₂, and CH₃ groups, with coupling patterns (e.g., triplets, sextets) reflecting their neighboring protons. The methylene (B1212753) protons adjacent to the nitrogen and the alkyne would also have a unique chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the phenyl ring would appear in the downfield region (typically 120-140 ppm). The two sp-hybridized carbons of the alkyne group would have characteristic shifts in the range of 80-90 ppm. The carbon atoms of the N-propyl group and the propargyl methylene group would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20 - 7.50 (m) | 120 - 140 |

| Propargyl-CH₂ | ~3.5 (s) | 40 - 50 |

| N-CH₂- (propyl) | ~2.6 (t) | 50 - 60 |

| -CH₂- (propyl) | ~1.5 (sextet) | 20 - 30 |

| -CH₃ (propyl) | ~0.9 (t) | 10 - 15 |

| Alkyne-C (quaternary) | - | 80 - 90 |

| Alkyne-C (phenyl-substituted) | - | 80 - 90 |

Note: Predicted values are based on data for analogous compounds. m = multiplet, s = singlet, t = triplet, sextet. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound would display absorption bands corresponding to the various bond vibrations. Key expected absorptions include:

C≡C Stretch: A weak to medium intensity band around 2200-2260 cm⁻¹ for the internal alkyne.

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹ corresponding to the phenyl group.

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ for the propyl and propargyl groups.

N-H Stretch: If the amine were primary or secondary, a band would appear in the 3300-3500 cm⁻¹ region. For this tertiary amine, this band is absent.

C-N Stretch: Typically found in the 1020-1250 cm⁻¹ region.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar functional groups. The C≡C stretching vibration of the internal alkyne, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. chemicalbook.com Aromatic ring vibrations also give rise to characteristic Raman bands.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Alkyne (C≡C) | Stretch | 2200 - 2260 (weak-medium) | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| C-N | Stretch | 1020 - 1250 | Weak |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₅N), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this molecule, this could lead to the loss of an ethyl group from the propyl chain or the loss of the propargyl group. Another prominent fragmentation pathway for compounds containing a benzyl-like group is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 173 | [C₁₂H₁₅N]⁺ | Molecular Ion |

| 144 | [C₁₀H₁₀N]⁺ | Loss of ethyl group (C₂H₅) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 115 | [C₉H₇]⁺ | Phenylpropargyl cation |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating the components of a mixture and for assessing the purity of a compound.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. The choice of the capillary column (e.g., non-polar or medium-polarity) and the temperature program are critical for achieving good separation from any impurities or byproducts from a synthesis. For related N-alkylated propargylamines, derivatization is sometimes employed to improve chromatographic behavior, though it may not be necessary for this compound. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of a wide range of compounds. nih.gov For this compound, a reversed-phase HPLC method would likely be employed. selleckchem.com This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH and ensure the amine is in a consistent protonation state. A UV detector would be suitable for detection due to the presence of the phenyl group. selleckchem.com

X-ray Crystallography for Solid-State Molecular Architecture (for suitable derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. While obtaining suitable single crystals of the parent amine might be challenging, the technique can be applied to its crystalline derivatives, such as its hydrochloride salt.

A successful X-ray crystallographic analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding (if applicable in a derivative) and van der Waals forces, which govern the packing of the molecules in the crystal. This information is invaluable for understanding the relationship between the molecular structure and the macroscopic properties of the solid material. While no specific crystallographic data for this compound derivatives are publicly available, the analysis of similar small organic molecules demonstrates the power of this technique in providing unambiguous structural proof.

Derivatization and Chemical Functionalization of 3 Phenyl N Propylprop 2 Yn 1 Amine

Modifications of the Amine Moiety

The secondary amine in 3-phenyl-N-propylprop-2-yn-1-amine is a nucleophilic center that readily participates in reactions to form new carbon-nitrogen and other heteroatom-nitrogen bonds.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the secondary amine can be achieved by reacting this compound with various alkylating agents, such as alkyl halides. This reaction, typically carried out in the presence of a base to neutralize the resulting hydrohalic acid, leads to the formation of tertiary amines. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

A related transformation is the N-acylation , where the amine reacts with acylating agents like acyl chlorides or acid anhydrides. masterorganicchemistry.com This reaction is generally vigorous and often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the hydrogen chloride produced. The resulting products are N-substituted amides.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Methyl Iodide | N-methyl-3-phenyl-N-propylprop-2-yn-1-amine | N-Alkylation |

| This compound | Acetyl Chloride | N-acetyl-3-phenyl-N-propylprop-2-yn-1-amine | N-Acylation |

| This compound | Benzoyl Chloride | N-benzoyl-3-phenyl-N-propylprop-2-yn-1-amine | N-Acylation |

Synthesis of Quaternary Ammonium (B1175870) Salts

Further alkylation of the tertiary amine derivatives of this compound, or direct exhaustive alkylation of the parent secondary amine, leads to the formation of quaternary ammonium salts. nih.govgoogle.com These salts are ionic compounds with a permanently positively charged nitrogen atom. The reaction, often referred to as the Menschutkin reaction, involves treating the amine with an excess of an alkylating agent. The properties of the resulting quaternary ammonium salt, such as its solubility and reactivity, can be tuned by varying the alkyl substituents and the counter-ion. nih.gov

| Tertiary Amine Reactant | Alkylating Agent | Quaternary Ammonium Salt Product |

| N-methyl-3-phenyl-N-propylprop-2-yn-1-amine | Methyl Iodide | N,N-dimethyl-N-(3-phenylprop-2-ynyl)propan-1-aminium iodide |

| N-ethyl-3-phenyl-N-propylprop-2-yn-1-amine | Ethyl Bromide | N,N-diethyl-N-(3-phenylprop-2-ynyl)propan-1-aminium bromide |

Transformations of the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The propylamino-propynyl substituent on the benzene (B151609) ring is generally considered to be an activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. This is due to the electron-donating nature of the alkyl group. However, under strongly acidic conditions, the amine can be protonated, which would deactivate the ring. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comwikipedia.orgnumberanalytics.com

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the phenyl ring can be achieved using a halogenating agent in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride. wikipedia.org

Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: The sulfonic acid group (-SO3H) can be introduced by treatment with fuming sulfuric acid (a solution of SO3 in H2SO4). numberanalytics.com

| Reaction Type | Reagents | Expected Major Products |

| Bromination | Br2, FeBr3 | 2-bromo-1-(N-propyl-3-phenylprop-2-yn-1-amine)benzene, 4-bromo-1-(N-propyl-3-phenylprop-2-yn-1-amine)benzene |

| Nitration | HNO3, H2SO4 | 2-nitro-1-(N-propyl-3-phenylprop-2-yn-1-amine)benzene, 4-nitro-1-(N-propyl-3-phenylprop-2-yn-1-amine)benzene |

| Sulfonation | SO3, H2SO4 | 2-(N-propyl-3-phenylprop-2-yn-1-amine)benzenesulfonic acid, 4-(N-propyl-3-phenylprop-2-yn-1-amine)benzenesulfonic acid |

Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives

Once halogenated, the phenyl ring of this compound derivatives can undergo various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. A prominent example is the Sonogashira coupling , which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.org This would allow for the introduction of a second alkynyl moiety onto the phenyl ring.

| Halogenated Derivative | Coupling Partner | Catalyst System | Product |

| 4-bromo-1-(N-propyl-3-phenylprop-2-yn-1-amine)benzene | Phenylacetylene (B144264) | Pd(PPh3)4, CuI, Et3N | 4-(phenylethynyl)-1-(N-propyl-3-phenylprop-2-yn-1-amine)benzene |

| 4-iodo-1-(N-propyl-3-phenylprop-2-yn-1-amine)benzene | Trimethylsilylacetylene | PdCl2(PPh3)2, CuI, Et3N | 4-((trimethylsilyl)ethynyl)-1-(N-propyl-3-phenylprop-2-yn-1-amine)benzene |

Reactions of the Alkyne Functional Group

The terminal alkyne of this compound is a highly versatile functional group that can participate in a variety of addition and coupling reactions.

The acidic proton of the terminal alkyne can be deprotonated by a strong base to form a metal acetylide. This acetylide is a potent nucleophile and can react with various electrophiles. A key reaction of the terminal alkyne is the aforementioned Sonogashira coupling , where the alkyne itself acts as the coupling partner with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org

Another important transformation is the Heck reaction , a palladium-catalyzed coupling of the alkyne with an aryl or vinyl halide, which can lead to the formation of substituted alkenes. organic-chemistry.org

Furthermore, the triple bond can undergo various addition reactions . For instance, hydration of the alkyne, typically catalyzed by mercury(II) salts in acidic media, would yield a ketone. Halogenation of the alkyne with reagents like Br2 would lead to the formation of a di- or tetra-haloalkene.

| Reaction Type | Reagents | Product |

| Sonogashira Coupling | Iodobenzene, Pd(PPh3)4, CuI, Et3N | 3-phenyl-N-propyl-1-(phenylethynyl)prop-2-yn-1-amine |

| Hydration | H2O, H2SO4, HgSO4 | 1-phenyl-1-(propylamino)propan-2-one |

| Bromination (1 eq.) | Br2 | (E/Z)-1,2-dibromo-3-phenyl-N-propylprop-2-en-1-amine |

| Bromination (2 eq.) | 2 Br2 | 1,1,2,2-tetrabromo-3-phenyl-N-propylpropane-1-amine |

Catalytic Hydrogenation to Alkenes and Alkanes

The alkyne moiety of this compound is readily susceptible to catalytic hydrogenation, allowing for controlled reduction to either the corresponding alkene or alkane. The stereochemical outcome and the extent of reduction are highly dependent on the choice of catalyst and reaction conditions.

Selective hydrogenation to the cis-alkene, (Z)-3-phenyl-N-propylprop-2-en-1-amine, can be achieved with high stereoselectivity using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline). This type of catalyst is specifically designed to reduce the alkyne to an alkene without further reduction to the alkane. The syn-addition of hydrogen atoms to the alkyne on the catalyst surface results in the exclusive formation of the Z-isomer.

For complete reduction to the corresponding saturated amine, 3-phenyl-N-propylpropan-1-amine, more active catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere are employed. libretexts.orglibretexts.org These conditions ensure the addition of two equivalents of hydrogen across the triple bond. The hydrogenation of related compounds, such as 3-phenylpropionitrile (B121915) to 3-phenylpropylamine, has been successfully carried out using Pd/C, demonstrating the feasibility of this transformation. nih.govnih.gov

Table 1: Catalytic Hydrogenation of this compound

| Product | Catalyst | Reagents & Conditions |

|---|---|---|

| (Z)-3-phenyl-N-propylprop-2-en-1-amine | Lindlar's Catalyst | H₂, Quinoline (B57606), Methanol, Room Temperature |

| 3-phenyl-N-propylpropan-1-amine | Palladium on Carbon (Pd/C) | H₂, Ethanol, Room Temperature, 1-4 atm |

| 3-phenyl-N-propylpropan-1-amine | Platinum Dioxide (PtO₂) | H₂, Acetic Acid, Room Temperature, 1 atm |

Hydration and Other Nucleophilic Additions

The electron-rich triple bond of this compound is a prime site for hydration and other nucleophilic addition reactions. These reactions typically proceed via Markovnikov's rule, where the nucleophile adds to the more substituted carbon of the alkyne.

Acid-catalyzed hydration, often in the presence of a mercury(II) salt catalyst, is expected to yield an enol intermediate that rapidly tautomerizes to the more stable ketone. For this compound, this would result in the formation of 1-phenyl-1-(propylamino)propan-2-one.

Other nucleophiles can also be added across the triple bond. For instance, the addition of thiols (thioalkylation) in the presence of a radical initiator or a base can lead to the formation of vinyl sulfides. Similarly, the addition of amines (hydroamination) can be catalyzed by various transition metals to yield enamines or imines.

Table 2: Nucleophilic Additions to this compound

| Reagent | Catalyst/Conditions | Product |

|---|---|---|

| Water (H₂O) | H₂SO₄, HgSO₄ | 1-phenyl-1-(propylamino)propan-2-one |

| Ethanethiol (EtSH) | AIBN (radical initiator), Heat | (E/Z)-3-phenyl-2-(ethylthio)-N-propylprop-2-en-1-amine |

| Aniline (PhNH₂) | Gold or Ruthenium catalyst | (E)-N1,3-diphenyl-N2-propylprop-1-ene-1,2-diamine |

Cycloaddition Reactions for Heterocyclic Scaffolds

The alkyne functionality in this compound serves as an excellent dipolarophile in [3+2] cycloaddition reactions, providing a direct route to five-membered heterocyclic rings. slideshare.net These reactions are a powerful tool in synthetic chemistry for the construction of complex molecular architectures from simpler precursors.

A common example is the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles. The reaction of this compound with an organic azide (B81097), such as benzyl (B1604629) azide, would yield a mixture of 1,4- and 1,5-disubstituted triazoles. The regioselectivity can often be controlled by using a copper(I) or ruthenium(II) catalyst, which typically favors the formation of the 1,4-disubstituted isomer.

Similarly, reaction with nitrile oxides, generated in situ from oxime halides, can lead to the synthesis of isoxazoles. For example, the reaction with benzonitrile (B105546) oxide would produce a 3,5-disubstituted isoxazole. These cycloaddition reactions are valuable for creating diverse libraries of heterocyclic compounds. rsc.orgnih.gov

Table 3: Cycloaddition Reactions of this compound

| 1,3-Dipole | Catalyst/Conditions | Heterocyclic Product |

|---|---|---|

| Benzyl Azide | Heat (uncatalyzed) | Mixture of 1-benzyl-4-(phenyl(propylamino)methyl)-1H-1,2,3-triazole and 1-benzyl-5-(phenyl(propylamino)methyl)-1H-1,2,3-triazole |

| Benzyl Azide | Copper(I) Iodide, Base | 1-benzyl-4-(phenyl(propylamino)methyl)-1H-1,2,3-triazole |

| Benzonitrile Oxide (from Benzhydroximoyl Chloride and base) | Triethylamine, Room Temperature | 3-phenyl-5-(phenyl(propylamino)methyl)isoxazole |

Synthesis of Polyfunctionalized Analogs for Diversification Studies

To explore the structure-activity relationships of this compound, the synthesis of polyfunctionalized analogs is essential. This can be achieved by introducing additional functional groups at various positions on the molecule.

The phenyl ring is amenable to electrophilic aromatic substitution reactions. For instance, nitration using a mixture of nitric and sulfuric acid would likely introduce a nitro group at the para-position due to the activating effect of the alkyl substituent. Subsequent reduction of the nitro group can provide an amino functionality, opening up further avenues for derivatization. Halogenation of the phenyl ring can also be achieved using appropriate reagents.

Table 4: Synthesis of Polyfunctionalized Analogs of this compound

| Reaction Type | Reagents & Conditions | Functionalized Product |

|---|---|---|

| Nitration of Phenyl Ring | HNO₃, H₂SO₄, 0 °C | 3-(4-nitrophenyl)-N-propylprop-2-yn-1-amine |

| Acylation of Amine | Acetyl Chloride, Triethylamine, Dichloromethane | N-(3-phenylprop-2-ynyl)-N-propylacetamide |

| N-Alkylation of Amine | Methyl Iodide, K₂CO₃, Acetonitrile (B52724) | N-methyl-N-propyl-3-phenylprop-2-yn-1-amine |

Structure Reactivity and Structure Interaction Relationship Studies of 3 Phenyl N Propylprop 2 Yn 1 Amine Analogs

Influence of Amine Substitution Patterns on Reaction Selectivity and Rate

The reactivity of amines is fundamentally linked to the lone pair of electrons on the nitrogen atom. msu.edu This lone pair allows amines to act as bases and nucleophiles. The availability of this lone pair is modulated by the groups attached to the nitrogen.

Steric Effects: The bulk of the N-substituent can hinder the approach of reactants to the nitrogen atom, thereby slowing down reactions. For instance, replacing the n-propyl group with a bulkier tert-butyl group would be expected to decrease the rate of N-alkylation reactions due to increased steric hindrance.

Electronic Effects: The electronic properties of the N-substituent also have a profound impact. Electron-donating groups, such as alkyl groups, increase the electron density on the nitrogen, making the amine more basic and a stronger nucleophile. Conversely, electron-withdrawing groups, such as a phenyl group, would decrease the nucleophilicity of the nitrogen by delocalizing the lone pair into the aromatic ring. msu.edu

Below is a data table illustrating the predicted relative reaction rates for the N-alkylation of various 3-phenylprop-2-yn-1-amine analogs.

| N-Substituent | Predicted Relative Rate of N-Alkylation | Rationale |

| -H (primary amine) | Moderate | Less sterically hindered than secondary amines, but also less basic. |

| -CH3 (methyl) | High | Good balance of increased basicity from the electron-donating methyl group and minimal steric hindrance. |

| -CH2CH2CH3 (n-propyl) | Moderate-High | The n-propyl group is electron-donating, enhancing nucleophilicity, with moderate steric bulk. |

| -CH(CH3)2 (isopropyl) | Moderate | Increased steric hindrance compared to n-propyl, which would slow the reaction rate despite the electron-donating nature of the isopropyl group. |

| -C(CH3)3 (tert-butyl) | Low | Significant steric hindrance would drastically reduce the rate of N-alkylation. |

| -Phenyl | Very Low | The electron-withdrawing nature of the phenyl group would significantly decrease the nucleophilicity of the nitrogen atom. msu.edu |

Role of the Alkyne Moiety in Molecular Recognition Principles (Theoretical Considerations)

The alkyne moiety in 3-phenyl-N-propylprop-2-yn-1-amine is a key structural feature that can participate in various non-covalent interactions, playing a crucial role in molecular recognition.

The carbon-carbon triple bond is a region of high electron density, making it capable of participating in several types of interactions:

π-π Stacking: The π-system of the alkyne can interact with the π-systems of aromatic rings in other molecules, such as receptors or enzymes. This interaction is a significant contributor to the binding of molecules in biological systems.

C-H···π Interactions: The hydrogen atoms attached to sp-hybridized carbons in terminal alkynes can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of aromatic rings.

Metal Coordination: The alkyne can coordinate to metal ions, which is a key step in many catalytic reactions, such as copper-catalyzed azide-alkyne cycloadditions (click chemistry).

The linear geometry of the alkyne also imposes a rigid constraint on the molecule's conformation, which can be critical for fitting into a specific binding site.

Conformational Effects on Chemical Properties and Potential Interactions

The three-dimensional shape, or conformation, of this compound and its analogs is a critical determinant of their chemical properties and how they interact with other molecules. The molecule is not static and can adopt various conformations due to rotation around its single bonds.

The key rotatable bonds are the C-C bond between the phenyl ring and the alkyne, the C-C bond between the alkyne and the aminomethyl group, and the C-N bond of the amine. The preferred conformation will be the one that minimizes steric strain and maximizes favorable intramolecular interactions.

For instance, the interaction between the phenyl ring and a biological receptor could be highly dependent on the rotational angle of the phenyl group relative to the rest of the molecule. A study on N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane derivatives, which share structural similarities, highlighted that conformationally restricted analogs can help define the pharmacophore responsible for binding to specific receptors. nih.gov

The table below outlines potential conformational effects on the properties of this compound.

| Conformation | Description | Potential Impact |

| Extended | The phenyl, alkyne, and propyl groups are oriented away from each other. | This conformation might be favored in non-polar solvents and could be the bioactive conformation for binding to a linear binding pocket. |

| Folded | The phenyl and propyl groups are oriented towards each other. | This conformation could be stabilized by intramolecular π-stacking interactions and may be important for binding to a more compact receptor site. |

Design Principles for Derivatives Based on Predicted Chemical Interactions

Based on the structure-activity relationships discussed, several design principles can be formulated for creating derivatives of this compound with tailored properties.

Modulating Amine Reactivity:

To enhance nucleophilicity for reactions like N-alkylation, smaller, electron-donating alkyl groups on the nitrogen are preferable.

To decrease nucleophilicity and potentially introduce different interaction patterns, an aryl or other electron-withdrawing group could be substituted on the nitrogen.

Enhancing Molecular Recognition:

Substituents can be introduced onto the phenyl ring to modulate its electronic properties and steric profile, thereby fine-tuning π-π stacking interactions. For example, electron-withdrawing groups on the phenyl ring could enhance π-acidic character, favoring interactions with electron-rich aromatic systems.

The n-propyl group can be replaced with chains of varying lengths or with cyclic structures to explore different binding pocket geometries.

Introducing New Functionalities:

The alkyne moiety can be used as a handle for further chemical modification. For example, it can readily undergo cycloaddition reactions to form more complex heterocyclic structures.

The terminal position of the alkyne could be substituted with other groups to probe for additional interactions within a binding site.

The following table summarizes some design strategies and their potential outcomes.

| Design Strategy | Example Derivative | Predicted Outcome |

| Increase amine nucleophilicity | 3-phenyl-N-methylprop-2-yn-1-amine | Faster N-alkylation reactions. |

| Introduce steric bulk at the amine | 3-phenyl-N-isopropylprop-2-yn-1-amine | Slower N-alkylation, potentially increased selectivity for certain reactions. |

| Modify phenyl ring electronics | 3-(4-chlorophenyl)-N-propylprop-2-yn-1-amine | Altered π-π stacking interactions. |

| Introduce a reactive handle | 3-(4-ethynylphenyl)-N-propylprop-2-yn-1-amine | Allows for further derivatization via the new alkyne group. |

By systematically applying these design principles, new analogs of this compound can be developed with specific, predictable chemical and interactive properties.

Applications of 3 Phenyl N Propylprop 2 Yn 1 Amine in Chemical Synthesis and Materials Science

Utility as a Key Intermediate in Organic Synthesis

The reactivity of the alkyne and amine functionalities allows 3-phenyl-N-propylprop-2-yn-1-amine to serve as a precursor in a variety of organic transformations, leading to molecules of significant chemical and pharmaceutical interest.

Propargylamines are well-established as highly useful intermediates for the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.netresearchgate.net The dual nucleophilic character of the amine and the electrophilic potential of the alkyne (especially when activated by a metal catalyst) enable various intramolecular and intermolecular cyclization reactions. researchgate.netresearchgate.net

Methodologies for constructing heterocycles such as quinolines, pyrroles, indoles, and thiazolines often utilize propargylamine (B41283) scaffolds. researchgate.netacs.orgresearchgate.net For instance, palladium-catalyzed cyclization of propargylamines can lead to the formation of functionalized quinoline (B57606) heterocycles. mdpi.com In these reactions, the catalyst activates the triple bond, facilitating an intramolecular nucleophilic attack from an aromatic ring on the amine, ultimately leading to the cyclized product. mdpi.com Similarly, base-metal catalysts like copper and iron can promote chemodivergent cyclizations of propargylamines to produce either quinoline or indole (B1671886) derivatives, depending on the catalyst used. acs.orgorganic-chemistry.org

The general strategies for these syntheses are summarized in the table below.

| Catalyst Type | Reaction Type | Resulting Heterocycle |

| Palladium (e.g., Pd(OAc)₂) | Intramolecular Cyclization | Quinolines |

| Copper (e.g., Cu(OTf)₂) | 6-endo-dig Cyclization | Quinolines |

| Iron (e.g., Fe(OTf)₃) | Cascade Rearrangement/Cyclization | Indoles |

| Base-catalyzed | Bicyclization with Isothiocyanates | Thiazolo[2,3-b]quinazolines |

These established synthetic routes highlight the potential of this compound as a starting material for generating a diverse library of complex nitrogen-containing molecules, which are prevalent structures in pharmaceuticals and functional materials. acs.orgsouthasiacommons.net

Fluoxetine (B1211875), a well-known selective serotonin (B10506) reuptake inhibitor (SSRI), is characterized by its 3-aryloxy-3-phenylpropylamine core structure. nih.govresearchgate.net The synthesis of fluoxetine and its analogs typically involves key intermediates such as N-methyl-3-hydroxy-3-phenylpropylamine or similar γ-amino alcohols. nih.govscielo.br

Theoretically, this compound could serve as a precursor to fluoxetine-like molecules. This hypothetical pathway would involve several key transformations:

Reduction of the Alkyne: The carbon-carbon triple bond in this compound would first need to be fully saturated to form the corresponding propyl chain. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). This step would yield N-propyl-3-phenylpropan-1-amine.

Hydroxylation of the Benzylic Carbon: A subsequent step would require the introduction of a hydroxyl group at the benzylic position (the carbon atom attached to the phenyl ring). This is a more challenging transformation that might involve complex multi-step sequences.

Etherification: The final key step would be an etherification reaction, such as a Williamson ether synthesis or a Mitsunobu reaction, to couple the newly introduced hydroxyl group with a substituted phenol (B47542) (e.g., 4-(trifluoromethyl)phenol), forming the characteristic aryloxy bond of fluoxetine analogs. scielo.brgoogle.com

While this pathway is theoretical and not a standard reported synthesis for fluoxetine analogs, it illustrates how the fundamental carbon skeleton of this compound is related to that of pharmaceutically important compounds. The synthesis of various fluoxetine analogs often involves modifying the amine substituent or the phenoxy ring, and starting from a versatile precursor like this propargylamine could offer a route to novel derivatives. ekb.egresearchgate.netnih.gov

Catalytic Applications and Ligand Design

The structural features of this compound, specifically the presence of both a nitrogen atom (a Lewis base) and an alkyne (a π-system), make it a candidate for use as a ligand in coordination chemistry and catalysis. Amines and alkynes are known to coordinate to transition metals, and molecules containing both functionalities can act as bidentate or hemilabile ligands, which are crucial in many catalytic cycles.

Propargylamines themselves are often synthesized via metal-catalyzed three-component coupling reactions (A³ coupling), which typically employ copper, silver, or gold catalysts. researchgate.netacs.orgorganic-chemistry.org This highlights the affinity of the alkyne and amine precursors for these metals. As a ligand, this compound could potentially be used to construct novel metal complexes. The "hard" nitrogen donor and "soft" alkyne π-system could stabilize transition metal centers in various oxidation states, potentially leading to catalysts for reactions such as cross-coupling, hydrogenation, or N-alkylation. researchgate.net

Potential in Advanced Materials Chemistry (e.g., Polymer Chemistry, Aggregation-Induced Emission systems)